molecular formula C21H27N3O4S B4614667 N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide

N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide

Cat. No.: B4614667
M. Wt: 417.5 g/mol
InChI Key: NZSBBHIPUFSXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.17222752 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

Synthesis of Novel Compounds

Research in organic chemistry has led to the synthesis of secondary disulfonamides and tetrasulfondiamides, which were prepared for testing their antineoplastic (anti-cancer) activities. These compounds, including structures similar to N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide, were evaluated for their preliminary screening results, showcasing the diverse potential of such molecules in drug discovery and development (Masters & Rost, 1978).

Carbonic Anhydrase Inhibitors

Some derivatives of this compound have been synthesized and investigated for their inhibitory activity against the enzyme carbonic anhydrase, which plays a significant role in various physiological processes. These studies are essential for developing new therapeutic agents for diseases where carbonic anhydrase activity is implicated (Ulus et al., 2013).

Materials Science and Polymer Chemistry

Desalination Membrane Development

In the field of materials science, derivatives of this compound have been utilized in the synthesis of novel polymers. For example, Poly[(4-aminophenyl)sulfonyl]butanediamide and its derivatives have been synthesized and incorporated into polysulfone composite membranes for desalination studies. These membranes exhibited promising salt rejection and water flux properties, highlighting the potential of these compounds in water purification technologies (Padaki et al., 2013).

Polymerization Studies

Another application in polymer chemistry involves the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a process critical for producing thermoresponsive polymers used in drug delivery systems. Research has shown that derivatives related to this compound can facilitate this polymerization under specific conditions, leading to advancements in the development of smart materials (Convertine et al., 2004).

Properties

IUPAC Name

2-[2-(N-methylsulfonylanilino)butanoylamino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-5-19(24(29(4,27)28)16-11-7-6-8-12-16)21(26)23-18-14-10-9-13-17(18)20(25)22-15(2)3/h6-15,19H,5H2,1-4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSBBHIPUFSXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)NC(C)C)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.